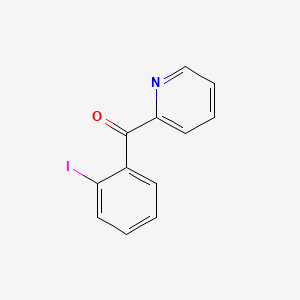

2-(2-ヨードベンゾイル)ピリジン

説明

2-(2-Iodobenzoyl)pyridine, also known as 2-IBP, is an organic compound composed of a pyridine ring with an iodobenzoyl substituent. It is a versatile reagent used in synthetic organic chemistry for a variety of purposes, including the synthesis of other compounds, the purification of compounds, and the study of biological systems. 2-IBP is an important compound in the field of medicinal chemistry, and has been used in a variety of research applications, including the study of drug-receptor interactions, enzyme kinetics, and drug metabolism.

科学的研究の応用

有機合成と創薬

2-(2-ヨードベンゾイル)ピリジン: は、有機合成における重要な中間体です。そのヨウ素部分は、さまざまなクロスカップリング反応を受けることができ、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなります。 創薬では、この化合物は、感染症の治療に可能性を示すイミダゾ[1,2-a]ピリジンなどの、幅広い生物活性複素環化合物を合成するために使用できます .

光触媒

光触媒の分野では、2-(2-ヨードベンゾイル)ピリジンは、光照射下でラジカル種を生成するために使用できます。 これらのラジカルは、さまざまな結合形成反応に関与することができ、持続可能で環境に優しい化学の実践の開発に貢献します .

抗寄生虫療法

研究によると、イミダゾ[1,2-a]ピリジンの誘導体は、さまざまな感染性病原体に対して強力な活性を示します2-(2-ヨードベンゾイル)ピリジンは、これらの誘導体を合成するための前駆体として役立ち、ピロプラスマ感染をin vitroでクリアする有効性が研究されており、抗寄生虫薬開発のための新しい道を提供しています .

獣医学

2-(2-ヨードベンゾイル)ピリジンの用途は、獣医学にまで及び、その誘導体は、家畜のダニ媒介性疾患の治療の可能性について調査されています。 これにより、これらの病気によって引き起こされる農業部門の経済的損失を大幅に削減できます .

材料科学

材料科学では、2-(2-ヨードベンゾイル)ピリジンを使用して、特定の電子特性を持つ新規有機化合物を合成できます。 これらの材料は、有機発光ダイオード(OLED)の開発、特にディスプレイや照明技術に不可欠な青色発光体として適用できます .

触媒

この化合物は、遷移金属触媒に関与する能力があるため、新しい触媒システムの開発候補となります。 これらのシステムは、化学反応の効率を高め、コスト効率の高い工業プロセスにつながる可能性があります .

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives, a class to which 2-(2-iodobenzoyl)pyridine belongs, have been found to exhibit potent activity against a wide spectrum of targets, including various disease conditions .

Mode of Action

For instance, some derivatives have been found to act as GABA A receptor positive allosteric modulators . Others have been reported to act as covalent anticancer agents .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have been reported to exhibit antiproliferative activity against breast cancer cells .

Action Environment

The functionalization of imidazo[1,2-a]pyridines has been reported to occur through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

生化学分析

Biochemical Properties

2-(2-Iodobenzoyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as a ligand, binding to specific sites on enzymes and altering their conformation and activity. This interaction can either inhibit or activate the enzyme, depending on the nature of the binding. Additionally, 2-(2-Iodobenzoyl)pyridine has been found to interact with certain biomolecules, such as nucleic acids, potentially affecting their stability and function .

Cellular Effects

The effects of 2-(2-Iodobenzoyl)pyridine on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(2-Iodobenzoyl)pyridine can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression, affecting various cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-(2-Iodobenzoyl)pyridine can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.

Molecular Mechanism

At the molecular level, 2-(2-Iodobenzoyl)pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This binding can induce conformational changes in the enzyme, affecting its function. Additionally, 2-(2-Iodobenzoyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are crucial for understanding the compound’s biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Iodobenzoyl)pyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(2-Iodobenzoyl)pyridine can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability .

Dosage Effects in Animal Models

The effects of 2-(2-Iodobenzoyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can induce toxic or adverse effects, potentially leading to cellular damage or dysfunction. Understanding the dosage-dependent effects of 2-(2-Iodobenzoyl)pyridine is crucial for its safe and effective use in biochemical research and potential therapeutic applications .

Metabolic Pathways

2-(2-Iodobenzoyl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the levels of metabolites and the overall metabolic flux within cells. For example, 2-(2-Iodobenzoyl)pyridine may interact with enzymes involved in the glycolytic pathway, affecting the production of ATP and other key metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 2-(2-Iodobenzoyl)pyridine within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of 2-(2-Iodobenzoyl)pyridine is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

2-(2-Iodobenzoyl)pyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 2-(2-Iodobenzoyl)pyridine is crucial for elucidating its biochemical and cellular effects .

特性

IUPAC Name |

(2-iodophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIIEZGIHJXLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227012 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76160-35-5 | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-iodophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)

![Ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1295434.png)